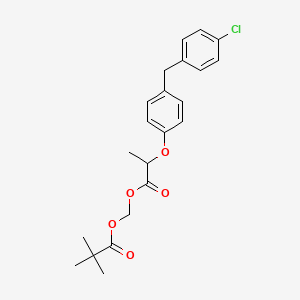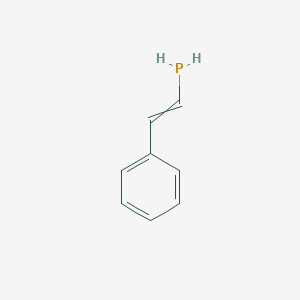
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate is a chemical compound with the molecular formula C26H44O8S2Sn-4 and a molecular weight of 667.46276. It is also known by its IUPAC name, 6-O-[2-[dibutyl-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl hexanedioate. This compound is primarily used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, where it acts as a heat stabilizer to prevent degradation during processing and use .
Méthodes De Préparation
The synthesis of (Dibutylstannylene)bis(thioethylene) dimethyl diadipate involves the reaction of dibutyltin oxide with thioethylene glycol and dimethyl adipate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioethylene groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Applications De Recherche Scientifique
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the production of PVC and other polymers, where it acts as a heat stabilizer to prevent degradation during processing.
Mécanisme D'action
The mechanism of action of (Dibutylstannylene)bis(thioethylene) dimethyl diadipate involves its interaction with polymer chains to stabilize them against thermal degradation. The compound forms a protective layer around the polymer chains, preventing the breakdown of the polymer structure at high temperatures. Molecular targets include the reactive sites on the polymer chains, where the compound binds and exerts its stabilizing effect.
Comparaison Avec Des Composés Similaires
Similar compounds to (Dibutylstannylene)bis(thioethylene) dimethyl diadipate include:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
Dibutyltin oxide: Used as a stabilizer in PVC production.
Dibutyltin diacetate: Used as a catalyst in esterification reactions. What sets this compound apart is its dual functionality as both a stabilizer and a reagent in organic synthesis, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
70969-72-1 |
|---|---|
Formule moléculaire |
C26H48O8S2Sn |
Poids moléculaire |
671.5 g/mol |
Nom IUPAC |
6-O-[2-[dibutyl-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl hexanedioate |
InChI |
InChI=1S/2C9H16O4S.2C4H9.Sn/c2*1-12-8(10)4-2-3-5-9(11)13-6-7-14;2*1-3-4-2;/h2*14H,2-7H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
TWUWIQQYZCANIJ-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCCOC(=O)CCCCC(=O)OC)SCCOC(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
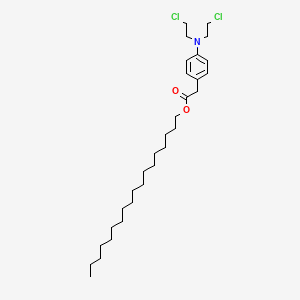

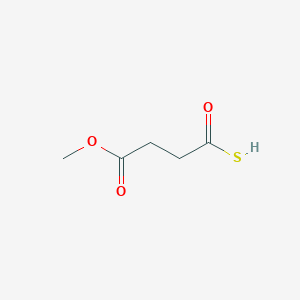

![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
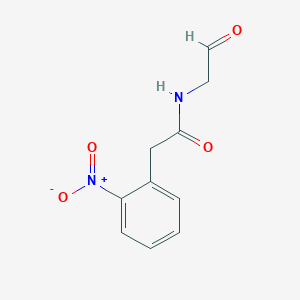
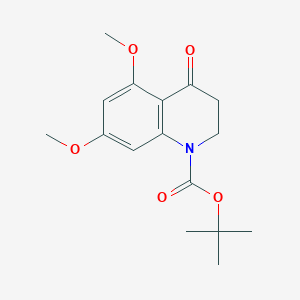
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
